molecular formula C9H6ClN3O2 B6601126 5-chloro-2-methyl-6-nitro-1,8-naphthyridine CAS No. 2091298-81-4

5-chloro-2-methyl-6-nitro-1,8-naphthyridine

Cat. No.: B6601126
CAS No.: 2091298-81-4
M. Wt: 223.61 g/mol
InChI Key: ZTCZQESEAPFNIR-UHFFFAOYSA-N
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Description

5-chloro-2-methyl-6-nitro-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 2nd position, and a nitro group at the 6th position on the naphthyridine ring. It has a molecular formula of C₉H₆ClN₃O₂ and a molecular weight of 223.62 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methyl-6-nitro-1,8-naphthyridine can be achieved through various synthetic routes. One common method involves the chlorination of a carbonyl derivative using phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) to obtain the corresponding 2-chloro-1,5-naphthyridine . This intermediate can then undergo further nitration and methylation reactions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and nitration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methyl-6-nitro-1,8-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

    Oxidation: Formation of 5-chloro-2-methyl-6-amino-1,8-naphthyridine.

    Reduction: Formation of 5-chloro-2-methyl-6-amino-1,8-naphthyridine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-methyl-6-nitro-1,8-naphthyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-chloro-2-methyl-6-nitro-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes or receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1,5-naphthyridine
  • 5-chloro-2-methyl-1,8-naphthyridine
  • 6-nitro-1,8-naphthyridine

Uniqueness

5-chloro-2-methyl-6-nitro-1,8-naphthyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both a nitro group and a chlorine atom on the naphthyridine ring enhances its reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

5-chloro-2-methyl-6-nitro-1,8-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2/c1-5-2-3-6-8(10)7(13(14)15)4-11-9(6)12-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCZQESEAPFNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091298-81-4
Record name 5-chloro-2-methyl-6-nitro-1,8-naphthyridine
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